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Compound of Interest

Compound Name: 2,2-Dimethylpyrrolidine

Cat. No.: B1580570

The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most
prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its
conformational rigidity, combined with its ability to engage in crucial hydrogen bonding
interactions, makes it a privileged scaffold in the design of bioactive molecules. Within this
class, 2,2-disubstituted pyrrolidines present a unique structural motif, incorporating a
gquaternary stereocenter that can impart novel pharmacological properties and enhance
metabolic stability. This guide provides a comprehensive overview of the chemical properties,
synthesis, and applications of a foundational member of this family, 2,2-dimethylpyrrolidine,
with a focus on its relevance to researchers in drug discovery and development.

Core Physicochemical and Spectroscopic
Properties

2,2-Dimethylpyrrolidine is a saturated heterocyclic compound. The gem-dimethyl substitution
at the C2 position sterically hinders the adjacent nitrogen atom, influencing its reactivity and
physicochemical properties compared to the parent pyrrolidine.

Physical and Chemical Identity

A summary of the key identifiers and physical properties of 2,2-dimethylpyrrolidine is
presented below.
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Property Value Source(s)
IUPAC Name 2,2-dimethylpyrrolidine PubChem|[3]

PubChem|[3], Santa Cruz
CAS Number 35018-15-6 )

Biotechnology[4]
Molecular Formula C6H13N PubChem[3], Sigma-Aldrich[5]
Molecular Weight 99.17 g/mol PubChem[3], Sigma-Aldrich[5]
Physical Form Solid Sigma-Aldrich[5]

PHODFIDDEBEGCS-
InChiKey PubChem[3], NIST[6]
UHFFFAOYSA-N

SMILES CC1(CCCN1)C PubChem][3]
] 746 (Standard non-polar
Kovats Retention Index NIST[6][7]
column)

Spectroscopic Profile

The structural features of 2,2-dimethylpyrrolidine give rise to a distinct spectroscopic
signature, which is essential for its characterization. While specific experimental values can
vary with solvent and instrumentation, the expected profile is as follows.
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Expected Chemical Shift /

Spectroscopy Feature
Frequency
1H NMR -CHs (singlet, 6H) ~1.1 ppm
-CHz- (multiplet, 2H, C3) ~1.6 ppm
-CHz- (multiplet, 2H, C4) ~1.7 ppm
-CHz- (multiplet, 2H, C5) ~2.8 ppm
-NH- (broad singlet, 1H) Variable, ~1.5-2.5 ppm
13C NMR -C(CHs)2 (quaternary, C2) ~55-60 ppm
-CHs (primary) ~25-30 ppm
-CH:- (secondary, C3) ~20-25 ppm
-CH:- (secondary, C4) ~35-40 ppm
-CH:- (secondary, C5) ~45-50 ppm
IR Spectroscopy N-H stretch 3300-3500 cm~1 (broad)

C-H stretch (sp?)

2850-2960 cm™1

C-N stretch

1000-1250 cm~1

Mass Spectrometry

Molecular lon (M%)

m/z = 99

Base Peak (M-CHs)*

m/z = 84

Synthesis of 2,2-Disubstituted Pyrrolidines

The construction of the 2,2-disubstituted pyrrolidine core, particularly in an enantioselective

manner, is a significant challenge in synthetic chemistry. Such methods are crucial for

accessing novel chemical entities for pharmaceutical development.[1] A state-of-the-art

approach involves a catalytic, enantioselective method featuring an asymmetric allylic

alkylation to set the key quaternary stereocenter, followed by a stereoretentive ring contraction.

[1](8]

Synthetic Strategy Overview
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The workflow leverages a palladium-catalyzed decarboxylative asymmetric allylic alkylation of a
piperidine-2,6-dione precursor to install the quaternary center with high enantiomeric excess.
Subsequent functional group manipulations and a thermal "Spino" ring contraction deliver the
desired carbamate-protected 2,2-disubstituted pyrrolidine.[1]

Step 1. Asymmetric Allylic Alkylation

@enzyloxy Imide Precursoa

:

[Pd(OAc)z / Chiral PHOX Ligand]

TBME, 65°C

Chiral Imide with
Quaternary Center (e.g., 92% ee)
Step 2: Functional Group Manipulation
Reduction to
Chiral Hydroxamic Acid

Step 3: Stereoretentive Ring Contraction

Erhermal 'Spino’' Ring ContractiorD

Enantioenriched 2,2-Disubstituted
Pyrrolidine (Carbamate Protected)

Click to download full resolution via product page

Synthetic workflow for enantioenriched 2,2-disubstituted pyrrolidines.
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Detailed Experimental Protocol: Asymmetric Allylic
Alkylation

This protocol is adapted from the synthesis of (S)-3-allyl-1-(benzyloxy)-3-methylpiperidine-2,6-
dione, a key intermediate.[1]

Objective: To stereoselectively install a quaternary center at the C3 position of a piperidine-2,6-
dione precursor.

Causality: The choice of a palladium catalyst combined with a chiral phosphinooxazoline
(PHOX) ligand is critical.[1] This system generates a chiral pocket around the active site,
directing the nucleophilic attack of the enolate to one face of the allylic intermediate, thus
ensuring high enantioselectivity.

Step-by-Step Methodology:

» Catalyst Preparation: In a glove box, add Palladium(ll) acetate (Pd(OAc)2, 0.01 equiv) and
(S)-(CF3)3-t-BuPHOX ligand (0.03 equiv) to an oven-dried vial. Add tert-Butyl methyl ether
(TBME) as the solvent and stir for 30 minutes to allow for catalyst pre-formation.

e Reaction Setup: Dissolve the imide precursor (1.0 equiv) in TBME and add it to the catalyst
mixture.

o Reaction Execution: Stir the reaction mixture at 65 °C for approximately 66 hours. The
elevated temperature is necessary to drive the decarboxylation and subsequent alkylation.

» Workup and Purification: Upon completion, cool the reaction mixture to room temperature
and concentrate it under reduced pressure. Purify the resulting residue by flash column
chromatography on silica gel (e.g., 20% EtOAc in hexanes) to afford the desired
enantioenriched product.[1]

Self-Validation: The success of the reaction is validated by determining the enantiomeric
excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity
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The chemical behavior of 2,2-dimethylpyrrolidine is dominated by the lone pair of electrons
on the secondary amine nitrogen. It functions as a potent N-nucleophile and a Brgnsted-Lowry
base.[9]

Nucleophilicity

The nitrogen atom readily attacks electrophilic centers. The gem-dimethyl groups at the C2
position provide significant steric hindrance, which can modulate its reactivity profile compared
to less substituted pyrrolidines. This steric bulk can be exploited to favor specific reaction
pathways or to enhance the stability of the resulting products.

Electrophile (E*)

2,2-Dimethylpyrrolidine . "o ¥ "rcodl)

Nucleophilic Attack/Forms new C-N or X-N bond

N-Substituted Product

Click to download full resolution via product page
General reactivity profile of 2,2-dimethylpyrrolidine as a nucleophile.
Common reactions include:
o N-Alkylation: Reaction with alkyl halides to form N-alkyl-2,2-dimethylpyrrolidines.

e N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-acyl
amides.

o Michael Addition: Conjugate addition to a,B3-unsaturated carbonyl compounds.

The principles of using related pyrrolidine derivatives, such as (S)-1-amino-2-
(methoxymethyl)pyrrolidine (SAMP), as chiral auxiliaries in asymmetric synthesis are rooted in
this fundamental nucleophilicity.[10] The auxiliary is first attached to a carbonyl compound to
form a hydrazone, which then directs the stereoselective alkylation or addition reaction.[10]
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Applications in Drug Discovery and Development

The pyrrolidine scaffold is a validated pharmacophore, and the introduction of a 2,2-dimethyl
substitution pattern offers a strategy to explore new chemical space and improve drug-like
properties.

As a Bioactive Scaffold

Derivatives of pyrrolidine are being actively investigated as potent enzyme inhibitors. For
instance, novel, optically active pyrrolidine derivatives have been synthesized and identified as
potent inhibitors of the autotaxin (ATX) enzyme.[11] ATX is a key enzyme in the production of
lysophosphatidic acid (LPA), a signaling molecule implicated in inflammatory diseases and
cancer.[11] In one study, a pyrrolidine-based boronic acid derivative was found to be a highly
potent inhibitor with an 1Cso value of 35 nM.[11]

Role in Medicinal Chemistry Programs

The 2,2-dimethylpyrrolidine motif can be incorporated into a drug discovery pipeline as a
building block to generate libraries of novel compounds for screening. Its defined three-
dimensional structure is of great interest to medicinal chemists seeking to improve properties
such as potency, selectivity, and metabolic stability.[1]

2,2-Dimethylpyrrolidine > Library Synthesis »| High-Throughput . P Lead Optimization . .
[ Scaffold (Combinatorial Chemistry) Screening (HTS) Hildentiication (SAR Studies) Riccinicallcandidate

Click to download full resolution via product page

Integration of the pyrrolidine scaffold in a drug discovery workflow.

Conclusion

2,2-Dimethylpyrrolidine represents more than just a simple heterocyclic amine; it is a valuable
building block with significant potential in modern synthetic and medicinal chemistry. Its distinct
physicochemical properties, governed by the C2 gem-dimethyl substitution, offer unique steric
and electronic characteristics. Advanced synthetic methodologies now provide access to
enantioenriched 2,2-disubstituted pyrrolidines, opening the door to the development of novel
chiral drugs and complex molecular architectures. As researchers continue to explore the vast
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chemical space of nitrogen heterocycles, the insights and protocols detailed in this guide will
serve as a valuable resource for harnessing the full potential of the 2,2-dimethylpyrrolidine
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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